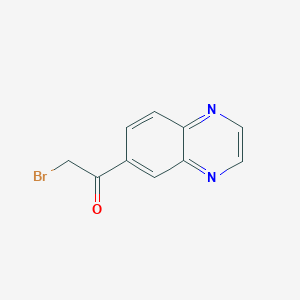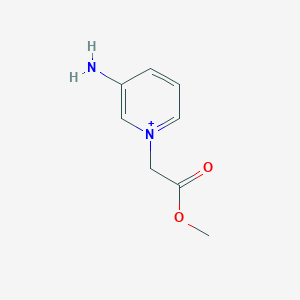
(5-Indanyl)trimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Indanyl)trimethylsilane is an organosilicon compound that features a trimethylsilane group attached to an indanyl moiety. This compound is of interest due to its unique structural properties and potential applications in various fields of chemistry and industry. The indanyl group is derived from indane, a bicyclic hydrocarbon, while the trimethylsilane group is a common functional group in organosilicon chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (5-Indanyl)trimethylsilane typically involves the reaction of indane with chlorotrimethylsilane in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction proceeds via the formation of an intermediate indanyl anion, which then reacts with chlorotrimethylsilane to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium or nickel complexes can also enhance the reaction efficiency and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions: (5-Indanyl)trimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form indanyltrimethylsilanol using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert this compound to indane using reducing agents like lithium aluminum hydride.
Substitution: The trimethylsilane group can be substituted with other functional groups through reactions with halogens or organometallic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine, chlorine), organometallic reagents (e.g., Grignard reagents).
Major Products Formed:
Oxidation: Indanyltrimethylsilanol.
Reduction: Indane.
Substitution: Various substituted indanyl derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
(5-Indanyl)trimethylsilane has several applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds and as a protecting group for alcohols and amines.
Biology: The compound can be used in the development of silicon-based biomolecules for studying biological processes.
Industry: Utilized in the production of silicon-based materials and coatings, as well as in the semiconductor industry for the deposition of thin films.
Wirkmechanismus
The mechanism of action of (5-Indanyl)trimethylsilane involves the interaction of the trimethylsilane group with various molecular targets. The silicon atom in the trimethylsilane group can form strong bonds with oxygen and fluorine, making it useful in reactions that require the formation of stable silicon-oxygen or silicon-fluorine bonds. The indanyl moiety can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Trimethylsilane: A simpler organosilicon compound with a similar trimethylsilane group but lacking the indanyl moiety.
Indane: The parent hydrocarbon of the indanyl group, without the trimethylsilane functionality.
(5-Indanyl)triethylsilane: A similar compound where the trimethylsilane group is replaced with a triethylsilane group.
Uniqueness: (5-Indanyl)trimethylsilane is unique due to the combination of the indanyl and trimethylsilane groups, which imparts distinct chemical properties and reactivity. The presence of the indanyl moiety enhances the compound’s ability to participate in π-π interactions and hydrogen bonding, while the trimethylsilane group provides stability and reactivity towards oxygen and fluorine-containing reagents.
Eigenschaften
Molekularformel |
C12H18Si |
|---|---|
Molekulargewicht |
190.36 g/mol |
IUPAC-Name |
2,3-dihydro-1H-inden-5-yl(trimethyl)silane |
InChI |
InChI=1S/C12H18Si/c1-13(2,3)12-8-7-10-5-4-6-11(10)9-12/h7-9H,4-6H2,1-3H3 |
InChI-Schlüssel |
RJMZDHYODLBQLW-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1=CC2=C(CCC2)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


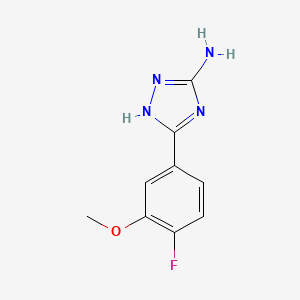
![2-(2,6-Difluorophenyl)-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B13679451.png)

![1-Oxaspiro[5.7]tridecan-4-one](/img/structure/B13679459.png)
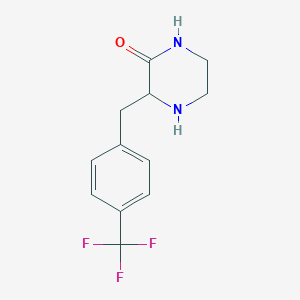


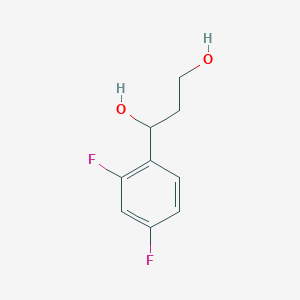
![6-Methoxy-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13679503.png)
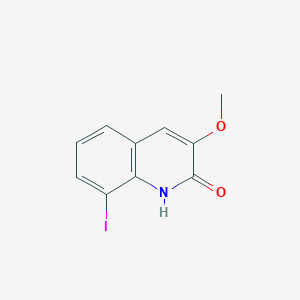
![6-Chloro-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13679512.png)
